4-Bromo-6,7-dimethoxyquinoline
Overview
Description
4-Bromo-6,7-dimethoxyquinoline is a compound that is structurally related to various quinoline derivatives which have been studied for their potential in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline scaffold is of particular interest due to their influence on the biological activity and chemical reactivity of these compounds.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, was achieved by bromination of an intermediate quinazoline derivative . Similarly, 6-bromo-4-iodoquinoline was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of cyclization and substitution reactions . These methods highlight the versatility of quinoline scaffolds in undergoing various chemical transformations to introduce different substituents, such as bromine.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be significantly altered by the introduction of substituents. For example, the compound 2-Bromo-5,7-dimethoxy-4-phenylquinoline was synthesized and its crystal structure revealed two independent molecules with different orientations of the phenyl ring relative to the quinoline ring system . This indicates that the substituents can influence the overall conformation and packing of the molecules in the solid state.
Chemical Reactions Analysis
Quinoline derivatives participate in a variety of chemical reactions. The bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide, for instance, resulted in the addition of bromine to the allyl double bond rather than halocyclization . This demonstrates the reactivity of the allyl group in the presence of bromine and provides insights into the regioselectivity of halogenation reactions in these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For example, the introduction of bromine and methoxy groups can affect the solubility, fluorescence, and quantum efficiency of these compounds. The compound 8-bromo-7-hydroxyquinoline (BHQ) was found to have greater single-photon quantum efficiency than other photolabile protecting groups and showed sensitivity to multiphoton-induced photolysis, making it useful for biological applications .
Scientific Research Applications
Epidermal Growth Factor Receptor (EGFR) Inhibition : One of the significant applications of 4-Bromo-6,7-dimethoxyquinoline derivatives is their role as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is crucial in cancer research, as EGFR is often overexpressed in malignant cells. Studies have shown that certain derivatives of 4-Bromo-6,7-dimethoxyquinoline exhibit potent inhibitory effects on EGFR, indicating their potential use in cancer treatment (Bridges et al., 1996), (Rewcastle et al., 1996).
Synthesis of Biologically Active Compounds : Bromo-4-iodoquinoline, a derivative of 4-Bromo-6,7-dimethoxyquinoline, serves as an important intermediate in synthesizing various biologically active compounds, such as GSK2126458. Its synthesis and structural confirmation provide insights into the development of pharmacologically relevant molecules (Wang et al., 2015).
Photolabile Protecting Groups : Brominated hydroxyquinoline, related to 4-Bromo-6,7-dimethoxyquinoline, has been studied as a photolabile protecting group for carboxylic acids. Its high quantum efficiency and sensitivity to multiphoton-induced photolysis make it a useful tool in biological studies, allowing controlled release of biologically active molecules upon light exposure (Fedoryak & Dore, 2002).
Cancer Imaging and Treatment : A study on the biodistribution of 11C-labeled 4-(3-bromoanilino)-6,7-dimethoxyquinazoline in rats, both with and without neuroblastoma implants, demonstrated its potential as an agent for in vivo imaging of tumors using positron emission tomography (PET). This application is significant for cancer diagnosis and monitoring treatment response (Fredriksson et al., 1999).
Chemical Synthesis and Modification : Research on 4-Bromo-6,7-dimethoxyquinoline involves its synthesis and chemical modification. Studies focus on developing efficient synthetic methods and understanding the structure-activity relationships of various derivatives, which can lead to the discovery of new compounds with potential therapeutic applications (Çakmak & Ökten, 2017), (Şahin et al., 2008).
Local Anesthetic and Anti-Inflammatory Applications : Some derivatives of 4-Bromo-6,7-dimethoxyquinoline have been explored for their local anesthetic and anti-inflammatory effects. This research is crucial for developing new, more effective, and safer analgesic and anti-inflammatory drugs (Rakhmanova et al., 2022).
Fluorescence Studies : 4-Bromo-6,7-dimethoxyquinoline derivatives have been used in developing highly fluorescent compounds with stable properties under various conditions. These derivatives are potentially useful as fluorescence standards in various applications (Ahvale et al., 2008).
Antihypertensive Agents : Some 4-Bromo-6,7-dimethoxyquinoline derivatives have shown promise as alpha 1-adrenoceptor antagonists and antihypertensive agents. Their high affinity and selectivity for postjunctional alpha 1-adrenoceptors make them potential candidates for treating hypertension (Campbell et al., 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-6,7-dimethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVHJHVTRNXFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583005 | |
Record name | 4-Bromo-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6,7-dimethoxyquinoline | |
CAS RN |
666734-51-6 | |
Record name | 4-Bromo-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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